Agn-PC-0nhnx8

Beschreibung

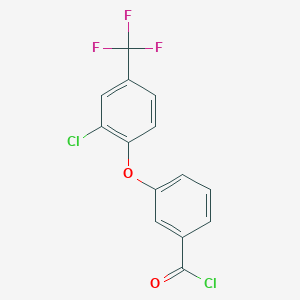

Agn-PC-0nhnx8 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer |

79510-92-2 |

|---|---|

Molekularformel |

C14H7Cl2F3O2 |

Molekulargewicht |

335.1 g/mol |

IUPAC-Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride |

InChI |

InChI=1S/C14H7Cl2F3O2/c15-11-7-9(14(17,18)19)4-5-12(11)21-10-3-1-2-8(6-10)13(16)20/h1-7H |

InChI-Schlüssel |

XELWJUBZIUJVHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhnx8 involves several steps, starting with the selection of appropriate precursors. The compound can be synthesized using a combination of chemical reduction and precipitation methods. For instance, silver nitrate can be used as a precursor, and the reduction can be achieved using hydrogen peroxide as a reducing agent . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Agn-PC-0nhnx8 is scaled up using advanced techniques such as chemical vapor deposition, sol-gel processes, and microwave-assisted synthesis. These methods ensure high efficiency and consistency in the production of the compound, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0nhnx8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Agn-PC-0nhnx8 can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of silver oxide, while reduction can yield metallic silver. Substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0nhnx8 has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.

Biology: The compound has shown potential in biological applications, such as antimicrobial agents and biosensors.

Medicine: Agn-PC-0nhnx8 is being explored for its therapeutic properties, including its use in drug delivery systems and as an anticancer agent.

Industry: In industrial applications, the compound is used in the production of nanomaterials, coatings, and electronic components

Wirkmechanismus

The mechanism of action of Agn-PC-0nhnx8 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, in antimicrobial applications, Agn-PC-0nhnx8 disrupts the cell membrane integrity of bacteria, leading to cell death. In cancer therapy, it induces apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0nhnx8 can be compared with other similar compounds to highlight its uniqueness:

Silver Nanoparticles (AgNPs): Both Agn-PC-0nhnx8 and AgNPs have antimicrobial properties, but Agn-PC-0nhnx8 exhibits higher stability and reactivity.

Gold Nanoparticles (AuNPs): While AuNPs are widely used in biomedical applications, Agn-PC-0nhnx8 offers a cost-effective alternative with comparable efficacy.

Copper Nanoparticles (CuNPs): CuNPs are known for their catalytic properties, but Agn-PC-0nhnx8 provides better performance in certain chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.